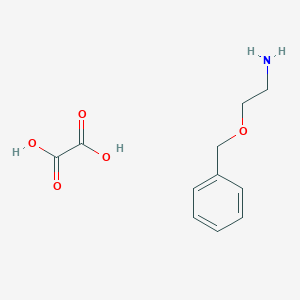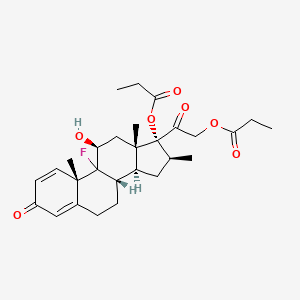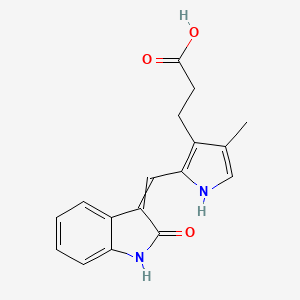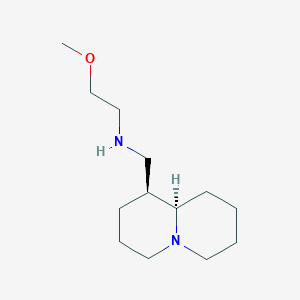
2-(Benzyloxy)ethanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxy)ethanamine oxalate is an organic compound that belongs to the class of oxalates. It is derived from the reaction between 2-(benzyloxy)ethanamine and oxalic acid. This compound has attracted attention due to its potential biological activities and diverse applications in various research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-(Benzyloxy)ethanamine can be synthesized by reacting benzyl alcohol with ethylamine under appropriate reaction conditions. This reaction can be carried out under either alkaline or acidic conditions . The product, 2-(benzyloxy)ethanamine, is then reacted with oxalic acid to form 2-(benzyloxy)ethanamine oxalate.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis of the intermediate 2-(benzyloxy)ethanamine followed by its reaction with oxalic acid. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Benzyloxy)ethanamine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)ethanamine oxalate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s potential biological activities make it a subject of study in biochemical research.
Medicine: It is explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: The compound is used in the production of surfactants, adhesives, and antistatic agents.
Wirkmechanismus
The mechanism by which 2-(benzyloxy)ethanamine oxalate exerts its effects involves its interaction with molecular targets and pathways. The benzyl group attached to the oxygen and the ethyl group attached to the nitrogen play crucial roles in its reactivity and interaction with biological molecules . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-(Benzyloxy)ethanamine: The parent compound without the oxalate group.
2-Aminoethyl benzyl ether: A similar compound with slight structural differences.
2-(Phenylmethoxy)ethanamine: Another structurally related compound.
Uniqueness: 2-(Benzyloxy)ethanamine oxalate is unique due to the presence of the oxalate group, which can influence its solubility, reactivity, and potential biological activities. This makes it distinct from its parent compound and other similar compounds .
Eigenschaften
IUPAC Name |
oxalic acid;2-phenylmethoxyethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.C2H2O4/c10-6-7-11-8-9-4-2-1-3-5-9;3-1(4)2(5)6/h1-5H,6-8,10H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODRGQFXOTYWNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCN.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4,6-Tri(benzo[b]thiophen-3-yl)-1,3,5,2,4,6-trioxatriborinane](/img/structure/B8023813.png)





![(1S,2S,3R,13S)-7-nitro-18-oxo-11,19-diazapentacyclo[11.7.1.02,11.05,10.014,19]henicosa-5(10),6,8,14,16-pentaene-3-carboxylic acid](/img/structure/B8023872.png)






